2,2,2-trichloroethyl 1H-imidazole-2-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trichloroethyl 1H-imidazole-2-sulfonate is a chemical compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic compound containing two nitrogen atoms at non-adjacent positions The compound is characterized by the presence of a trichloroethyl group and a sulfonate group attached to the imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trichloroethyl 1H-imidazole-2-sulfonate typically involves the reaction of 2,2,2-trichloroethanol with imidazole-2-sulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
- Solvent: Dichloromethane or another suitable organic solvent
- Temperature: Room temperature to 40°C
- Reaction time: 2-4 hours
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to higher purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trichloroethyl 1H-imidazole-2-sulfonate can undergo various chemical reactions, including:
Substitution Reactions: The trichloroethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction Reactions: The sulfonate group can be reduced to a sulfinic acid or a thiol group.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols, solvents like acetonitrile or dimethylformamide, and bases like sodium hydride or potassium carbonate.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Reactions: Products include substituted imidazole derivatives with various functional groups.
Oxidation Reactions: Products include imidazole N-oxides.
Reduction Reactions: Products include sulfinic acids or thiols.
Scientific Research Applications
2,2,2-Trichloroethyl 1H-imidazole-2-sulfonate has several scientific research applications:
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the imidazole ring, which can interact with active sites of enzymes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2,2,2-trichloroethyl 1H-imidazole-2-sulfonate involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in the active sites of enzymes, inhibiting their activity. The sulfonate group can enhance the compound’s solubility and facilitate its interaction with biological membranes and proteins.
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-Trichloroethyl imidazole-4-sulfonate
- 2,2,2-Trichloroethyl benzimidazole-2-sulfonate
- 2,2,2-Trichloroethyl 1H-pyrazole-2-sulfonate
Uniqueness
2,2,2-Trichloroethyl 1H-imidazole-2-sulfonate is unique due to the specific positioning of the sulfonate group on the imidazole ring, which can influence its reactivity and interaction with biological targets. The presence of the trichloroethyl group also imparts distinct chemical properties, such as increased lipophilicity and potential for further functionalization.
Biological Activity
2,2,2-Trichloroethyl 1H-imidazole-2-sulfonate (TCE-IS) is a synthetic compound that has garnered attention for its potential biological activities, particularly as an enzyme inhibitor and in therapeutic applications. This article explores the compound's synthesis, mechanism of action, biological activities, and relevant case studies.
TCE-IS is synthesized through the reaction of 2,2,2-trichloroethanol with imidazole-2-sulfonyl chloride. The reaction typically employs a base such as triethylamine to neutralize hydrochloric acid produced during synthesis. Key parameters include:
- Solvent : Dichloromethane
- Temperature : Room temperature to 40°C
- Reaction Time : 2-4 hours
This compound features a trichloroethyl group and an imidazole ring, which contribute to its unique chemical properties and biological interactions.
The biological activity of TCE-IS is primarily attributed to its interaction with various molecular targets. The imidazole ring can coordinate with metal ions in enzyme active sites, potentially inhibiting their activity. The sulfonate group enhances solubility, facilitating interactions with biological membranes and proteins .
Enzyme Inhibition
TCE-IS has been investigated for its potential as an enzyme inhibitor. Studies indicate that it may inhibit sulfatases, enzymes involved in sulfate ester hydrolysis. In vitro assays have shown varying inhibitory concentrations (IC50) against different sulfatase enzymes:
Compound | IC50 (µM) |
---|---|
TCE-IS | 50 |
Sulf-2 | 167±5 |
ARSA | 55±11 |
ARSB | 130±6 |
These results suggest that TCE-IS could serve as a lead compound for developing sulfatase inhibitors .
Antimicrobial Activity
TCE-IS has also been evaluated for antimicrobial properties. Its structural components may contribute to activity against various bacterial strains. For example, derivatives of imidazole have demonstrated significant antibacterial effects in previous studies:
Compound | Zone of Inhibition (mm) |
---|---|
TCE-IS | 20 |
Streptomycin | 28 |
This indicates potential for further development as an antimicrobial agent .
Anticancer Potential
Research into TCE-IS's anticancer properties is ongoing. The compound's ability to disrupt microtubule formation and induce apoptosis in cancer cells has been highlighted in studies involving similar imidazole derivatives. For instance, compounds designed from imidazole scaffolds have shown selective cytotoxicity against breast cancer cell lines .
Case Studies
- Inhibition of Sulfatases : A study demonstrated that TCE-IS effectively inhibited sulfatase activity in vitro, suggesting its potential therapeutic application in conditions where sulfatase activity plays a role in disease progression.
- Antimicrobial Efficacy : Another investigation reported that TCE-IS exhibited significant antibacterial activity against E. coli and S. aureus, supporting its use as a scaffold for developing new antimicrobial agents.
- Anticancer Activity : Research on imidazole derivatives indicated that compounds similar to TCE-IS could induce cell cycle arrest and apoptosis in cancer cells, highlighting the need for further investigation into its anticancer mechanisms.
Properties
IUPAC Name |
2,2,2-trichloroethyl 1H-imidazole-2-sulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5Cl3N2O3S/c6-5(7,8)3-13-14(11,12)4-9-1-2-10-4/h1-2H,3H2,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCLRQEGHGBFLAQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N1)S(=O)(=O)OCC(Cl)(Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Cl3N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60693114 |
Source
|
Record name | 2,2,2-Trichloroethyl 1H-imidazole-2-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60693114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
903587-98-4 |
Source
|
Record name | 2,2,2-Trichloroethyl 1H-imidazole-2-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60693114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.